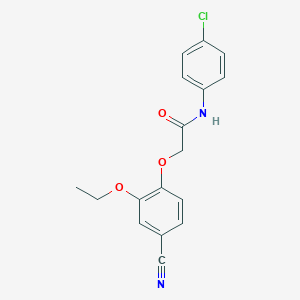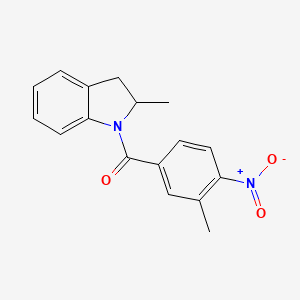![molecular formula C16H17N3O3 B4234631 N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4234631.png)
N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide
Descripción general
Descripción
N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to selectively block the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of glutamate neurotransmission. By blocking mGluR5, N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide has the potential to modulate the excitatory neurotransmission and improve the symptoms associated with these disorders.
Mecanismo De Acción
N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide selectively blocks the activity of mGluR5 by binding to the allosteric site of the receptor. This results in a decrease in the intracellular calcium concentration and a reduction in the release of glutamate from presynaptic terminals. By reducing the excitatory neurotransmission, N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide has been shown to improve cognitive function and reduce the symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and reduce the symptoms associated with neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide is that it is a selective antagonist of mGluR5, which allows for the specific modulation of glutamate neurotransmission. This makes it a useful tool for studying the role of mGluR5 in various neurological disorders. However, one limitation of N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the potential therapeutic applications of N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide in other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, the development of more effective methods for the delivery of N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide in vivo could improve its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N-[2-[(2-methoxybenzoyl)amino]ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-14-8-3-2-6-12(14)15(20)18-10-11-19-16(21)13-7-4-5-9-17-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYAEPLPUMIZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-1-(phenylsulfonyl)piperidine](/img/structure/B4234557.png)



![2-{[4-(4-chlorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4234579.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-3-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4234580.png)

![ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4234590.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4234594.png)
![2-[(5-butyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4234601.png)
![N-(2,3-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4234605.png)

![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4234629.png)
![N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4234636.png)